molecular formula C19H18N2O3 B2367417 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 708993-74-2

2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2367417
CAS No.: 708993-74-2
M. Wt: 322.364
InChI Key: KHFMKZBEJXACFG-UHFFFAOYSA-N
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Description

2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide is a compound that belongs to the class of isatin derivatives Isatin derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Biochemical Analysis

Biochemical Properties

2-(2,3-Dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain phosphatases, such as CDC25B and PTP1B . These enzymes are involved in cell cycle regulation and signal transduction pathways, making this compound a potential candidate for cancer therapy research. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown cytotoxic activity against cancer cell lines such as A549, HeLa, and HCT116 . The compound’s impact on cell signaling pathways includes the inhibition of phosphatases, which can lead to altered phosphorylation states of key signaling proteins, ultimately affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of CDC25B and PTP1B phosphatases, inhibiting their activity and preventing the dephosphorylation of target proteins . This inhibition can lead to the accumulation of phosphorylated proteins, which can alter cellular signaling pathways and affect gene expression. Additionally, the compound may interact with other biomolecules, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, suggesting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and potential adverse effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biological activity. At high doses, the compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which can lead to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, making it essential to understand its metabolism for potential therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which can influence its localization and accumulation within cells . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity, making it important to study its subcellular distribution for potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide typically involves the reaction of isatin with N-isopropyl-N-phenylacetamide under specific conditions. One common method involves the use of a condensation reaction where isatin is reacted with N-isopropyl-N-phenylacetamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13(2)21(14-8-4-3-5-9-14)17(22)12-20-16-11-7-6-10-15(16)18(23)19(20)24/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFMKZBEJXACFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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